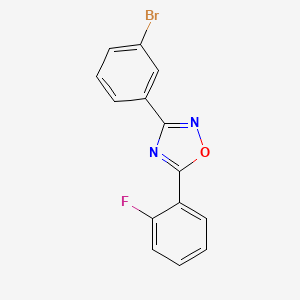

3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2O/c15-10-5-3-4-9(8-10)13-17-14(19-18-13)11-6-1-2-7-12(11)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCLIBZXKPOTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424237 | |

| Record name | 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896658-52-9 | |

| Record name | 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with 2-fluorobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Electrophilic Substitution: Bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Oxadiazoles, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Studies : A study demonstrated that oxadiazole derivatives showed effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were assessed using the agar well diffusion method, revealing that compounds similar to 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole displayed promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .

- Antifungal Activity : Another study highlighted that certain oxadiazole derivatives exhibited antifungal activity against pathogens such as Aspergillus niger and Candida albicans, with MIC values indicating potent efficacy .

Anticancer Potential

The anticancer potential of oxadiazoles has been a focal point in recent research. The compound has shown promise in inhibiting cancer cell proliferation:

- Mechanism of Action : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

- Case Study : A specific derivative demonstrated significant cytotoxicity against prostate cancer cells in vitro, suggesting that modifications to the oxadiazole structure can enhance its anticancer properties .

Fluorescent Properties

The incorporation of halogen atoms (like bromine and fluorine) into the oxadiazole framework enhances its photophysical properties:

- Fluorescent Sensors : Compounds like 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole have been explored as fluorescent sensors for detecting metal ions due to their ability to exhibit significant fluorescence upon binding with specific analytes .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of oxadiazoles make them suitable candidates for use in OLED technology:

- Performance Metrics : Recent studies have reported that incorporating oxadiazole derivatives into OLED structures can improve light emission efficiency and stability, making them attractive for display technologies .

Data Tables

The following table summarizes key findings related to the biological activities of 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole derivatives:

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Bromine : The meta-bromine in 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole () enhances electrophilicity, facilitating nucleophilic substitutions.

- Fluorine : The ortho-fluorine in 5-(2-fluorophenyl) derivatives (e.g., ) increases ring stability and lipophilicity, impacting bioavailability.

Enzyme Inhibition

- Sirtuin 2 (Sirt2) Inhibition : Compounds like 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole (IC50 = 10 µM, ) show that para-substituted phenyl rings and cyclic amines at position 5 enhance activity. The target compound’s meta-bromine may reduce Sirt2 affinity compared to para-substituted analogs .

- Monoamine Oxidase (MAO) Inhibition: 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole () exhibits MAO-B selectivity, suggesting halogenated phenyl groups at position 3 modulate enzyme interaction.

Antimicrobial and Insecticidal Activity

- Antibacterial : Nitrofuran-containing oxadiazoles (e.g., 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole , ) inhibit S. aureus at low concentrations. Fluorine and bromine substituents in the target compound may similarly enhance membrane penetration.

- Insecticidal : Anthranilic diamides with 1,2,4-oxadiazoles (e.g., 3IIl , LC50 = 0.20 mg/L, ) demonstrate that electron-withdrawing groups (e.g., bromine) improve larvicidal activity. The target compound’s bromine-fluorine synergy may offer comparable efficacy .

Physicochemical Properties

- Thermal Stability : Halogenated oxadiazoles (e.g., LLM-191, ) decompose above 100°C, suggesting the target compound may exhibit moderate thermal stability .

Structure-Activity Relationship (SAR) Insights

- Position 3 : Meta-substituted halogens (Br, Cl) improve electrophilicity and target binding but may sterically hinder interactions compared to para-substituted analogs.

- Position 5 : Fluorine at ortho positions enhances aromatic stacking and metabolic stability.

- Hybrid Effects : Combining bromine (electron-withdrawing) and fluorine (steric hindrance) may balance activity and pharmacokinetics .

Biological Activity

The compound 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article will explore its biological activity, including cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Oxadiazoles exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of halogen substituents in the phenyl rings of oxadiazole derivatives can significantly influence their biological activity. For instance, bromine and fluorine atoms can enhance lipophilicity and improve binding affinity to biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various oxadiazole derivatives against cancer cell lines. Notably, compounds containing the oxadiazole moiety have demonstrated promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxic Activity Against Cancer Cell Lines

A study investigated the cytotoxicity of several oxadiazole derivatives, including 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole, against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxic activity with IC50 values in the micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | MCF-7 | 15.63 |

| 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | HeLa | 20.5 |

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural characteristics. The introduction of electron-withdrawing groups (EWGs) such as bromine and fluorine has been shown to enhance anticancer activity. For example:

- Bromine Substitution : Increases lipophilicity and may facilitate better interaction with cellular membranes.

- Fluorine Substitution : Enhances metabolic stability and can improve binding to target proteins.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between oxadiazole derivatives and their biological targets. These studies suggest that the aromatic rings of compounds like 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole engage in hydrophobic interactions with amino acid residues in target proteins, which is critical for their anticancer efficacy.

Recent Advances in Oxadiazole Derivatives

A comprehensive review highlighted that several novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their biological activities. Some key findings include:

- Cytotoxicity : Certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin.

- Apoptosis Induction : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage.

Comparative Activity

In a comparative study involving multiple oxadiazole derivatives:

Q & A

Q. What are the recommended synthetic routes for 3-(3-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclocondensation of substituted hydrazides and nitriles or carboxylic acid derivatives. A common method for analogous oxadiazoles (e.g., 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole) uses 3-bromobenzohydrazide reacting with chloroacetyl chloride in the presence of triethylamine, followed by cyclization under reflux . Optimization strategies include:

- Temperature control : Maintaining 80–100°C to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) achieves >95% purity .

For fluorophenyl derivatives, substituting chloroacetyl chloride with 2-fluorobenzoyl chloride may require adjusted stoichiometry to account for electron-withdrawing effects .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions. For example, the 2-fluorophenyl group shows distinct coupling patterns (e.g., ~20 Hz) in aromatic regions .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 337.0 g/mol) and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

- Infrared (IR) Spectroscopy : Detects oxadiazole ring vibrations (~1600 cm) and C-Br/C-F stretches (650–1100 cm) .

Q. What preliminary biological screening assays are appropriate to evaluate its antimicrobial or anticancer potential?

- Antimicrobial Activity :

- Anticancer Screening :

Advanced Research Questions

Q. How do structural modifications at the 3-bromophenyl or 2-fluorophenyl positions influence pharmacological activity, and what SAR trends have been observed?

- Substituent Positioning :

- SAR Trends :

Q. What experimental strategies can resolve contradictions in reported biological activity data across different studies?

- Standardized Assay Conditions :

- Mechanistic Follow-Up :

Q. What advanced analytical methods (e.g., X-ray crystallography, computational modeling) are critical for studying its mechanism of action?

- X-ray Crystallography : Resolves 3D structure to identify key interactions (e.g., halogen bonding with bromine) .

- Molecular Dynamics (MD) Simulations : Predicts binding stability with targets like IGF-II receptor .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.